molecular formula C15H12ClN3O3S B2890212 N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946206-65-1

N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2890212
CAS No.: 946206-65-1
M. Wt: 349.79
InChI Key: XPWXVKKWWBYIKE-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. This compound features a 4-chlorophenyl carboxamide substituent at position 6, along with methyl groups at positions 1 and 3 of the pyrimidine ring. Its synthesis typically involves multistep reactions, including cyclocondensation of precursors like substituted aldehydes, ketones, and carboxamide derivatives under acidic or basic conditions . Key spectral data (e.g., $ ^1H $-NMR, IR) confirm its structure, with distinct signals for the aromatic chlorophenyl group, methyl substituents, and carbonyl functionalities .

Properties

IUPAC Name

N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c1-18-13(21)10-7-11(23-14(10)19(2)15(18)22)12(20)17-9-5-3-8(16)4-6-9/h3-7H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWXVKKWWBYIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its anti-inflammatory and antitumor properties.

  • Molecular Formula : C16H12ClN5O2
  • Molecular Weight : 341.75 g/mol
  • CAS Number : 444116-23-8

Biological Activity Overview

The compound exhibits a range of biological activities primarily linked to its structure. The presence of the 4-chlorophenyl group and the pyrimidine core contributes to its pharmacological effects.

Anti-inflammatory Activity

Recent studies have highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The structure-activity relationship (SAR) indicates that modifications to the pyrimidine ring can enhance anti-inflammatory efficacy.

Key Findings :

  • Inhibition of COX Enzymes : The compound has shown significant inhibitory activity against COX-2 with an IC50 value comparable to established NSAIDs like celecoxib and diclofenac .
  • In Vivo Studies : In animal models, it demonstrated reduced paw edema and granuloma formation, indicating strong anti-inflammatory effects similar to indomethacin .
CompoundIC50 (μM)Comparison DrugComparison Drug IC50 (μM)
N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo...0.04 ± 0.02Celecoxib0.04 ± 0.01

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Preliminary results suggest it may selectively target cancer cell lines.

Research Highlights :

  • Cell Line Testing : Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines including Mia PaCa-2 and PANC-1 .
  • Mechanism of Action : The proposed mechanism involves the inhibition of topoisomerase II and modulation of apoptotic pathways, leading to increased cancer cell death .

Case Studies

  • Study on COX Inhibition : A study assessed several derivatives of thienopyrimidine structures for their ability to inhibit COX enzymes. The tested compound showed promising results in reducing inflammation markers in vitro and in vivo models.
  • Antitumor Evaluation : In a comparative study involving multiple compounds, N-(4-chlorophenyl)-1,3-dimethyl... was among those that exhibited significant antitumor activity against selected human tumor cell lines.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound N-(4-Chlorophenyl), 1,3-dimethyl, 2,4-dioxo C${16}$H${13}$ClN$3$O$3$S 362.81 High lipophilicity (Cl group); moderate solubility in polar aprotic solvents
N-(4-Nitrophenyl)-2-thioxo analog N-(4-Nitrophenyl), 2-thioxo, 4-oxo C${17}$H${14}$N$4$O$3$S$_2$ 400.44 Enhanced electron-withdrawing effects (NO$_2$); lower thermal stability
N-(4-Methoxyphenyl)-2-sulfanylidene analog N-(4-Methoxyphenyl), 2-sulfanylidene C${17}$H${16}$N$3$O$2$S$_2$ 376.45 Increased solubility (OCH$_3$); reduced cytotoxicity
7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo analog 7-Amino, 5-(4-chlorophenyl) C${16}$H${14}$ClN$4$O$2$ 347.76 Amino group enhances hydrogen bonding; improved enzyme inhibition potential

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 4-chlorophenyl group in the target compound increases lipophilicity and membrane permeability compared to the 4-nitrophenyl analog, which exhibits stronger electron-withdrawing effects but reduced bioavailability due to polarity .
  • Methoxy substituents (e.g., in N-(4-methoxyphenyl) analogs) improve aqueous solubility but may diminish receptor-binding affinity in hydrophobic environments .

Thioxo vs. Dioxo Functionalities :

  • Replacement of 2-thioxo with 2,4-dioxo groups (as in the target compound) reduces sulfur-related metabolic instability while maintaining hydrogen-bonding capacity for target interactions .

Amino vs. Methyl Substituents: The 7-amino variant (Table 1) shows enhanced kinase inhibition due to NH$_2$-mediated interactions, whereas the 1,3-dimethyl groups in the target compound confer steric stability and metabolic resistance .

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